5,6,7,8-Tetrafluorobenzo-1,4-dioxane
Description
Contextual Role in Fluorinated Heterocyclic Chemistry
Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. researchgate.netnih.gov The introduction of fluorine atoms into a heterocyclic scaffold can dramatically alter a molecule's physicochemical and biological properties. numberanalytics.com These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. tandfonline.comnih.gov
Within this context, 5,6,7,8-Tetrafluorobenzo-1,4-dioxane serves as a crucial intermediate and scaffold. The tetrafluorinated benzene (B151609) ring is highly electron-deficient, influencing the reactivity of the entire molecule. This feature is exploited in various synthetic strategies to construct more complex fluorinated heterocyclic systems. Researchers utilize this compound to explore the effects of polyfluorination on molecular structure, reactivity, and ultimately, function. The presence of the dioxane ring, a common motif in biologically active compounds, further enhances its appeal in drug discovery and design. researchgate.netnih.gov
Academic Significance of Benzo-1,4-dioxane Scaffolds in Molecular Design
The benzo-1,4-dioxane framework is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds targeting a wide range of receptors and enzymes. researchgate.netnih.gov The scaffold itself is conformationally flexible and can be readily substituted at various positions to modulate its properties and biological activity. researchgate.net
The academic significance of the benzo-1,4-dioxane scaffold lies in its proven track record as a successful template for the design of new therapeutic agents. researchgate.netnih.gov Its derivatives have shown promise as antibacterial, anticancer, and neuroprotective agents, among others. researchgate.netrsc.org The incorporation of fluorine atoms, as seen in this compound, represents a strategic approach to further enhance the drug-like properties of this already valuable scaffold. This allows for the systematic investigation of structure-activity relationships and the development of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
Evolution of Research Interest in Polyfluorinated Dioxanes
The interest in polyfluorinated compounds, in general, has seen a significant rise over the past few decades, driven by their unique and often beneficial impact on molecular properties. nih.govnih.govmdpi.com This trend extends to polyfluorinated dioxanes, including the subject of this article. Initially, research may have focused on the fundamental synthesis and characterization of these compounds.
However, as the understanding of the "fluorine effect" has deepened, the research focus has shifted towards harnessing the specific properties of polyfluorinated dioxanes for practical applications. This includes their use as building blocks in the synthesis of complex molecules, their investigation as components in advanced materials such as liquid crystals and polymers, and their potential as novel pharmaceutical agents. nih.govnumberanalytics.com The continued exploration of polyfluorinated dioxanes like this compound is driven by the ongoing quest for new molecules with tailored properties for a wide array of scientific and technological advancements.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxine sigmaaldrich.com |
| Molecular Formula | C₈H₄F₄O₂ sigmaaldrich.comchemspider.comsigmaaldrich.com |
| Molecular Weight | 208.11 g/mol amadischem.com |
| CAS Number | 1743-87-9 sigmaaldrich.comchemspider.comsigmaaldrich.comamadischem.com |
| Melting Point | 78-79 °C amadischem.com |
| Boiling Point | 187.6 °C at 760 mmHg amadischem.com |
| Density | 1.539 g/cm³ amadischem.com |
| InChI Key | KKPOQYDRSXVVEJ-UHFFFAOYSA-N sigmaaldrich.comamadischem.com |
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPOQYDRSXVVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C(=C(C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380205 | |
| Record name | 5,6,7,8-Tetrafluorobenzo-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-87-9 | |
| Record name | 5,6,7,8-Tetrafluoro-2,3-dihydro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrafluorobenzo-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 5,6,7,8 Tetrafluorobenzo 1,4 Dioxane
Strategic Approaches to the Benzo-1,4-dioxane Core Synthesis
The construction of the benzo-1,4-dioxane core is a cornerstone of the synthesis of this class of compounds. Several strategic approaches have been developed for the formation of this heterocyclic system, with the Williamson ether synthesis being a foundational method. reading.ac.ukscielo.brscirp.orgnih.govthieme-connect.de This reaction typically involves the nucleophilic attack of an alkoxide on an alkyl halide. scielo.brscirp.orgnih.govthieme-connect.de In the context of benzodioxanes, this translates to the reaction of a catechol (a benzene-1,2-diol) with a 1,2-dihaloalkane. google.com
Another established method involves the reaction of a catechol with an epoxide. google.com This approach also results in the formation of the characteristic dioxane ring. The choice of strategy often depends on the desired substitution pattern on both the aromatic and dioxane rings. For instance, the synthesis of substituted 2,3-dihydrobenzo[b] google.comnih.govdioxine-5-carboxamides has been achieved, highlighting the versatility of these synthetic routes. researchgate.net
A common method for preparing substituted 1,4-benzodioxanes involves the condensation of a catechol with an α-halo Michael acceptor in an aprotic solvent in the presence of a base like potassium carbonate. nih.gov Furthermore, palladium-catalyzed etherification of aryl halides has emerged as a powerful technique for constructing 1,4-benzodioxanes. google.com
Targeted Fluorination Techniques for Aromatic Systems
Introducing fluorine atoms onto an aromatic ring can be achieved through various fluorination techniques. However, for the synthesis of a perfluorinated compound like 5,6,7,8-tetrafluorobenzo-1,4-dioxane, direct fluorination of a pre-formed benzo-1,4-dioxane is generally not the preferred route due to the harsh conditions required and the potential for lack of selectivity.
A more strategic and commonly employed approach is to start with a pre-fluorinated aromatic precursor. rsc.org This allows for the controlled introduction of the desired fluorine substitution pattern. The high electronegativity of fluorine atoms in polyfluoroarenes renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of such compounds. rsc.org
Methods for Introducing the Tetrafluoro Substitution Pattern
The synthesis of this compound most logically begins with a commercially available, perfluorinated starting material. Hexafluorobenzene (B1203771) is an ideal precursor for this purpose. The six fluorine atoms on the benzene (B151609) ring activate it towards nucleophilic attack, allowing for the displacement of two adjacent fluorine atoms by a suitable dinucleophile to form the dioxane ring.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride (B91410) ion restores the aromaticity of the ring. For the formation of the dioxane ring, this process occurs twice, with a dinucleophile attacking two adjacent positions on the hexafluorobenzene ring.
Precursor Chemistry and Starting Material Considerations for Benzo-1,4-dioxanes
The selection of appropriate precursors is critical for the successful synthesis of this compound. Based on the strategic approaches outlined above, the most logical and efficient precursors are hexafluorobenzene and ethylene (B1197577) glycol.
Hexafluorobenzene (C₆F₆): This perfluorinated aromatic compound serves as the foundation for the benzene moiety of the target molecule. Its high degree of fluorination makes it highly susceptible to nucleophilic attack, facilitating the formation of the dioxane ring.
Ethylene Glycol (HOCH₂CH₂OH): This diol provides the two-carbon bridge required to form the 1,4-dioxane (B91453) ring. In the presence of a base, ethylene glycol is deprotonated to form the ethylene glycolate (B3277807) dianion, a potent dinucleophile that can attack the hexafluorobenzene ring.
An alternative, though likely less direct, synthetic route could involve the use of tetrafluorocatechol (1,2-dihydroxy-3,4,5,6-tetrafluorobenzene) and a 1,2-dihaloethane, such as 1,2-dichloroethane. rsc.org This would follow the classical Williamson ether synthesis approach for benzodioxanes. However, the synthesis of tetrafluorocatechol itself would likely originate from a more fundamental fluorinated precursor.
Optimization of Reaction Conditions and Synthetic Efficiency
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. This includes the choice of base, solvent, temperature, and reaction time. Drawing analogies from similar Williamson ether syntheses and nucleophilic aromatic substitutions on perfluoroarenes provides insight into likely optimal conditions.
For the reaction between hexafluorobenzene and ethylene glycol, a strong base is required to deprotonate the diol and generate the nucleophilic dianion. Common bases used in such reactions include sodium hydride (NaH) or alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
The choice of solvent is also crucial. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are often employed for nucleophilic aromatic substitution reactions as they can effectively solvate the cation of the base while leaving the nucleophile relatively free to react.
Temperature plays a significant role in the reaction rate and selectivity. While elevated temperatures can increase the reaction rate, they may also lead to side reactions. Therefore, careful control of the reaction temperature is necessary to maximize the yield of the desired product. For instance, in the synthesis of a related benzodioxane derivative, the reaction was carried out under reflux conditions. researchgate.net
The following table summarizes a plausible set of reaction conditions for the synthesis of this compound from hexafluorobenzene and ethylene glycol, based on analogous chemical transformations.
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | Hexafluorobenzene, Ethylene Glycol | Provides the perfluorinated aromatic ring and the dioxane ring precursor, respectively. |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | To deprotonate ethylene glycol and form the potent nucleophile. |
| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Aprotic polar solvents that facilitate SNAr reactions. |
| Temperature | Elevated (e.g., reflux) | To overcome the activation energy of the reaction. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent side reactions with atmospheric moisture and oxygen. |
The following table presents data from the synthesis of a related benzodioxane, methyl 2,3-dihydrobenzo[b] google.comnih.govdioxine-5-carboxylate, which illustrates a practical application of the underlying synthetic principles. researchgate.net
| Starting Materials | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| Methyl 3,4-dihydroxybenzoate | 1,2-Dibromoethane, K₂CO₃ | Dimethylformamide (DMF) | Reflux, 10 h | Methyl 2,3-dihydrobenzo[b] google.comnih.govdioxine-5-carboxylate |
Chemical Reactivity and Transformation Mechanisms of 5,6,7,8 Tetrafluorobenzo 1,4 Dioxane
Nucleophilic Aromatic Substitution Reactions at Fluorine Centers
The tetrafluorinated benzene (B151609) ring of 5,6,7,8-Tetrafluorobenzo-1,4-dioxane is highly activated towards nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atoms polarizes the carbon-fluorine bond and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. researchgate.netlibretexts.org This activation facilitates the displacement of a fluoride (B91410) ion by a variety of nucleophiles.
The generally accepted mechanism for SNAr involves two main steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a fluorine substituent, leading to the formation of a tetrahedral carbanion intermediate. The aromaticity of the ring is temporarily lost during this step. libretexts.org
Fluoride Elimination: The aromatic system is regenerated by the loss of a fluoride anion, resulting in the net substitution of fluorine with the incoming nucleophile. libretexts.org
The reactivity of the nucleophile plays a significant role in the reaction conditions required. Stronger nucleophiles, such as those centered on sulfur and nitrogen, can react under milder conditions, sometimes even at room temperature. In contrast, less reactive nucleophiles, like those centered on oxygen and carbon, may necessitate heating to achieve substitution. nih.gov
| Nucleophile Type | Example Nucleophile | General Reaction Conditions | Typical Product |
|---|---|---|---|
| O-centered | Alkoxides, Phenoxides (e.g., 4-methoxyphenol) | Requires heating (e.g., 80 °C in toluene) | Aryl Ether |
| N-centered | Amines (e.g., diethylamine) | Can proceed at room temperature | Substituted Aniline |
| S-centered | Thiols, Thiophenols (e.g., 4-methylthiophenol) | Mild heating may be required (e.g., 50 °C) | Thioether |
| C-centered | Pyrroles (e.g., 2,4-dimethylpyrrole) | Requires heating (e.g., 80 °C in toluene) | C-Alkylated Product |
Table 1. Summary of expected nucleophilic aromatic substitution reactions on this compound, based on reactivity patterns of analogous tetrafluorinated aromatic compounds. nih.gov
Oxidative Transformations and Pathways
The oxidative degradation of this compound can proceed via pathways targeting either the dioxane ring or, under more forceful conditions, the fluorinated aromatic ring. The dioxane moiety is susceptible to attack by strong oxidizing agents, particularly hydroxyl radicals (HO•) generated in advanced oxidation processes (AOPs). deswater.comnih.govnih.gov
The oxidation of the 1,4-dioxane (B91453) ring typically begins with hydrogen abstraction, leading to ring opening. deswater.com This process generates a series of linear intermediates. Key degradation products identified in the oxidation of the parent 1,4-dioxane include ethylene (B1197577) glycol diformate, ethylene glycol, glycolic acid, and oxalic acid, which can ultimately be mineralized to CO₂ and H₂O. deswater.comresearchgate.net
The presence of fluorine atoms on the benzene ring increases the metabolic stability of the compound. researchgate.net While the carbon-fluorine bond is very strong, metabolic processes can sometimes lead to the departure of fluoride from intermediates. researchgate.netnih.govresearchgate.net The complete oxidation of the molecule would involve the breakdown of both the dioxane and the perfluorinated aromatic ring, a process that generally requires harsh conditions.
Electrophilic Reactivity of the Dioxane Ring System
The dioxane ring in this compound is generally inert to electrophilic attack under normal conditions. As an ether, it lacks the electron density to attract most electrophiles. Reactions involving electrophiles typically require prior activation of an ether oxygen by protonation with a strong acid. However, such conditions usually lead to the cleavage of the C-O ether bonds rather than electrophilic substitution on the ring itself. masterorganicchemistry.commasterorganicchemistry.com
Cycloaddition Chemistry
The Diels-Alder reaction is a powerful tool for forming cyclic compounds. beilstein-journals.orgnih.gov In principle, the electron-deficient tetrafluorinated benzene ring of this compound could act as a dienophile. Fluorinated dienophiles are known to participate in [4+2] cycloadditions. beilstein-journals.orgnih.gov However, the inherent aromaticity of the benzene ring presents a significant energy barrier to its participation in a Diels-Alder reaction, as it would require the loss of aromatic stabilization. Therefore, such reactions are generally unfavorable unless promoted by high temperatures or photochemical activation. rsc.org
Rearrangement Reactions and Structural Isomerizations
While specific rearrangement reactions for this compound are not extensively documented, related polyhalogenated compounds are known to undergo structural transformations. For instance, photoisomerization reactions have been observed in related tetrafluorinated bicyclic systems. rsc.org Additionally, thermal rearrangements, such as the Grob-type fragmentation, have been reported for other highly halogenated bicyclic ketones, leading to the formation of aromatic derivatives. rsc.org These examples suggest that under sufficient energetic input (e.g., heat or light), this compound or its derivatives could potentially undergo isomerization or rearrangement.
Cleavage Reactions of the 1,4-Dioxane Ring or its Ether Linkages
The ether linkages of the 1,4-dioxane ring are susceptible to cleavage under strongly acidic conditions. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by the protonation of one of the ether oxygen atoms by a strong acid, such as hydroiodic acid (HI). This converts the hydroxyl group into a good leaving group (H₂O). masterorganicchemistry.com
Lack of Available Research Data Precludes Analysis of Oxonium Ylide Formation from this compound
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity of this compound. Specifically, there is no available research detailing the formation and subsequent reactivity of oxonium ylides derived from this fluorinated compound.
Oxonium ylides are reactive intermediates that are typically generated from ethers, such as 1,4-dioxane derivatives, through their reaction with carbenes or carbenoids, often catalyzed by transition metals like rhodium or copper. These ylides can then undergo various synthetically useful transformations. However, the specific behavior of the highly fluorinated this compound in such reactions has not been reported.
The investigation into the chemical reactivity of fluorinated organic molecules is an active area of research due to the unique properties conferred by fluorine atoms. These properties, including high electronegativity and steric effects, can significantly influence the stability and reaction pathways of intermediates like oxonium ylides. The electron-withdrawing nature of the tetrafluorinated benzene ring in this compound would be expected to impact the nucleophilicity of the adjacent oxygen atoms, and consequently, the feasibility of oxonium ylide formation.
Despite the theoretical interest in how the perfluorinated aromatic ring would modulate the reactivity of the dioxane moiety, no experimental or computational studies on this specific topic are present in the accessible scientific literature. As a result, a detailed discussion on the reaction kinetics, mechanistic investigations, and the formation and reactivity of oxonium ylides from this compound cannot be provided at this time. Further research is required to explore this area of its chemistry.
In-Depth Computational Analysis of this compound Remains a Developing Area of Scientific Inquiry
A thorough review of available scientific literature reveals a notable scarcity of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While computational chemistry is a powerful tool for elucidating molecular properties, it appears that this particular fluorinated dioxane derivative has not yet been the subject of dedicated, in-depth analysis within publicly accessible research.
General computational studies on related, non-fluorinated or differently substituted benzodioxane structures have been conducted. These studies often employ quantum chemical calculations to investigate the electronic structure, conformational preferences, and reactivity of the broader benzodioxane family. However, the direct impact of the tetrafluoro-substitution at the 5, 6, 7, and 8 positions on the electronic and conformational landscape of the benzo-1,4-dioxane scaffold has not been specifically detailed in the available literature.
Consequently, a detailed discussion on the application of Density Functional Theory (DFT), ab initio, and post-Hartree-Fock methodologies, as well as specific molecular dynamics simulations and reactivity predictions for this compound, cannot be provided at this time. Such an analysis would require dedicated research that has not yet been published. The influence of fluorine substitution on molecular properties is a significant area of interest in medicinal and materials chemistry, suggesting that computational studies on this compound could be a valuable area for future research.
Without specific studies on this compound, it is not possible to generate the detailed, data-driven article as requested, adhering to the specified outline and its subsections. The scientific community awaits further research to illuminate the specific computational and theoretical characteristics of this compound.
Spectroscopic and Advanced Analytical Characterization Methodologies for 5,6,7,8 Tetrafluorobenzo 1,4 Dioxane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 5,6,7,8-Tetrafluorobenzo-1,4-dioxane. Due to the molecule's high degree of symmetry (C₂ᵥ point group), the resulting spectra are relatively simple, yet highly informative.
¹H NMR: The proton NMR spectrum is characterized by a single resonance signal. The four protons on the dioxan ring (-OCH₂CH₂O-) are chemically and magnetically equivalent. This equivalence arises from the rapid chair-to-chair conformational flipping of the dioxane ring and the symmetrical nature of the tetrafluorinated benzene (B151609) ring. This signal is expected to appear as a singlet, typically in the range of 4.3-4.5 ppm, shifted downfield from non-aromatic ethers due to the electron-withdrawing effect of the adjacent perfluorinated aromatic system.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show two distinct signals, reflecting the two unique carbon environments in the molecule.
One signal corresponds to the two equivalent methylene (-CH₂-) carbons of the dioxane ring. Its chemical shift is expected in the ether region, typically around 65-70 ppm.
The other signal arises from the four equivalent fluorine-bearing aromatic carbons (C-5, C-6, C-7, C-8). This signal will appear in the aromatic region, significantly influenced by the direct attachment of fluorine. Due to carbon-fluorine coupling, this signal would likely appear as a complex multiplet rather than a simple singlet.
¹⁹F NMR: The fluorine-19 NMR spectrum provides a direct probe of the fluorinated core of the molecule. Given the symmetry, the four fluorine atoms attached to the benzene ring are chemically equivalent. This results in a single resonance in the ¹⁹F NMR spectrum. The chemical shift for fluorine atoms on a perfluorinated benzene ring typically appears in the range of -140 to -160 ppm relative to a CFCl₃ standard.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~4.4 | Singlet | -OCH₂CH₂O- |
| ¹³C | ~68 | Singlet | -CH₂- |
| ¹³C | ~135-145 | Multiplet (C-F coupling) | Ar-C-F |
| ¹⁹F | -140 to -160 | Singlet | Ar-F |
Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment
Mass spectrometry is a critical technique for confirming the molecular weight and investigating the fragmentation pathways of this compound, which serves as a molecular fingerprint.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 208, corresponding to the molecular formula C₈H₄F₄O₂. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy (calculated exact mass: 208.0147).
The fragmentation pattern provides structural information. Key fragmentation pathways for this molecule are predicted to include:
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for dioxane systems, leading to the cleavage of the dioxane ring. This could result in the formation of a tetrafluorobenzene-1,2-diol radical cation or related fragments.
Loss of ethylene (B1197577) oxide: Cleavage within the dioxane ring could lead to the loss of a neutral C₂H₄O molecule (44 Da), resulting in a fragment ion at m/z 164.
Loss of formaldehyde: Sequential fragmentation could involve the loss of formaldehyde (CH₂O, 30 Da).
The presence of the tetrafluorinated ring would yield characteristic aromatic fragment ions, providing further evidence for the compound's identity.
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 208 | [C₈H₄F₄O₂]⁺˙ | Molecular Ion |
| 188 | [C₇H₄F₃O₂]⁺ | HF |
| 164 | [C₆F₄O]⁺˙ | C₂H₄O |
| 136 | [C₅F₄]⁺˙ | C₂H₄O, CO |
X-ray Crystallography for Absolute Structure and Solid-State Conformation
X-ray crystallography provides definitive proof of the molecular structure of this compound by mapping the electron density of a single crystal. This technique determines the precise spatial arrangement of each atom, confirming connectivity and providing accurate bond lengths and angles.
The crystal structure of this compound has been determined and its coordinates are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 768063. nih.gov The analysis of the crystal structure reveals key features of its solid-state conformation. The dioxane ring adopts a classic chair conformation. The tetrafluorinated benzene ring is planar, as expected. The crystallographic data provides precise measurements of bond lengths, such as the C-F, C-C, C-O, and C-H bonds, which are consistent with values for similar fluorinated aromatic ethers. The packing of the molecules in the crystal lattice is influenced by intermolecular interactions, including potential weak hydrogen bonds and dipole-dipole interactions involving the fluorine and oxygen atoms.
| Parameter | Description |
|---|---|
| CCDC Number | 768063 |
| Molecular Conformation | Dioxane ring in chair form; Benzene ring is planar |
| Key Interactions | Analysis of the crystal packing reveals intermolecular forces governing the solid-state structure. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions corresponding to C-F and C-O bond vibrations.
C-F Stretching: Very strong and characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region, typical for aryl-fluorine bonds.
C-O-C Stretching: Strong bands corresponding to the asymmetric and symmetric stretching of the ether linkages will be present, typically around 1250 cm⁻¹ and 1120 cm⁻¹, respectively.
C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups of the dioxane ring will appear in the 2850-3000 cm⁻¹ region.
Aromatic C=C Stretching: Medium to weak absorptions for the aromatic ring C=C stretching are expected around 1480-1520 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The highly symmetric vibrations of the perfluorinated ring are expected to be particularly Raman-active. A strong, symmetric "ring-breathing" mode of the tetrafluorobenzene moiety would be a characteristic feature in the Raman spectrum.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |
| Aromatic C=C Stretch | 1480 - 1520 | Medium-Strong | Strong |
| C-O-C Asymmetric Stretch | ~1250 | Strong | Weak |
| C-F Stretch | 1100 - 1300 | Very Strong | Medium |
Chromatographic Separation Techniques (e.g., GC-MS) in Research Context
Chromatographic techniques, particularly when coupled with mass spectrometry (GC-MS), are fundamental for the separation, identification, and quantification of this compound in research and analytical settings.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile and semi-volatile compounds like this compound.
Separation: The compound can be effectively separated from complex matrices using a capillary GC column. A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable. The retention time is a characteristic property under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate).
Detection and Identification: The mass spectrometer serves as a highly sensitive and specific detector. As the compound elutes from the GC column, it is ionized, and a mass spectrum is recorded. The identity of the peak can be confirmed by matching its retention time and mass spectrum against a known standard. The molecular ion at m/z 208 and its characteristic fragmentation pattern (as described in section 5.2) provide definitive identification.
This technique is crucial for assessing the purity of synthesized this compound and for detecting its presence in various sample types during research applications.
Derivatization Strategies and Applications of 5,6,7,8 Tetrafluorobenzo 1,4 Dioxane in Specialized Chemical Synthesis
Design and Synthesis of Functionalized Analogues of 5,6,7,8-Tetrafluorobenzo-1,4-dioxane
The synthesis of this compound itself typically starts from hexafluorobenzene (B1203771), which undergoes reaction with ethylene (B1197577) glycol in the presence of a base. The core strategy for creating functionalized analogues revolves around the chemical reactivity endowed by the tetrafluoroaromatic ring. This ring is highly electron-deficient due to the strong electron-withdrawing nature of the four fluorine atoms. Consequently, it is activated towards nucleophilic aromatic substitution (SNAr), a reaction mechanism that is central to its derivatization.
In a typical SNAr reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms. The reaction is often regioselective, with certain fluorine positions being more susceptible to substitution depending on the reaction conditions and the nature of the nucleophile. A wide array of nucleophiles can be employed, including:
O-nucleophiles: Alcohols and phenols (e.g., 4-methoxyphenol) can be used to introduce alkoxy or aryloxy groups. nih.gov
S-nucleophiles: Thiols (e.g., 4-methylthiophenol) react to form thioether linkages. nih.gov
N-nucleophiles: Amines (e.g., diethylamine) can displace fluorine atoms to yield aminated derivatives. nih.gov
C-nucleophiles: Certain carbon-based nucleophiles, such as pyrroles, can also participate in these substitution reactions. nih.gov
This versatility allows for the systematic design and synthesis of a library of functionalized analogues where the electronic and steric properties are fine-tuned by the choice of the incoming nucleophile. This approach is analogous to the functionalization of other tetrafluorinated benzo-fused heterocycles, which are used as building blocks for complex molecules like fluorophores. nih.gov
Table 2: Illustrative Nucleophilic Aromatic Substitution (SNAr) Reactions for Derivatization
| Nucleophile Type | Example Reactant | Resulting Functional Group on Aromatic Ring |
|---|---|---|
| Oxygen (O) | Sodium Methoxide (NaOCH₃) | -OCH₃ (Methoxy) |
| Nitrogen (N) | Diethylamine (HN(CH₂CH₃)₂) | -N(CH₂CH₃)₂ (Diethylamino) |
| Sulfur (S) | Sodium Thiophenolate (NaSPh) | -SPh (Phenylthio) |
| Carbon (C) | Pyrrole | -C₄H₄N (Pyrrolyl) |
Role as a Precursor for Biologically Active Molecule Scaffolds in Medicinal Chemistry Research
The 1,4-dioxane (B91453) nucleus is recognized as a versatile scaffold in medicinal chemistry for developing compounds that interact with various receptor systems. chemicalbook.com While specific research focusing on this compound as a direct precursor for ligands of muscarinic, dopamine (B1211576), or serotonin (B10506) receptors is not extensively documented, the principles derived from related 1,4-dioxane derivatives can be extrapolated to understand its potential. The fluorinated benzo portion offers a unique modification to the traditional dioxane scaffold, potentially influencing properties like metabolic stability, lipophilicity, and receptor binding interactions.
In the design of receptor ligands, the 1,4-dioxane ring often serves as a rigid core to which various pharmacophoric groups are attached. For instance, in studies on other 1,4-dioxane systems, substituents at different positions on the dioxane ring have been shown to be crucial for affinity and selectivity towards specific receptors. nih.gov
For a hypothetical ligand based on the this compound scaffold, structural modifications could be envisioned at two key locations:
The Dioxane Ring: Functional groups could be introduced on the aliphatic portion of the dioxane ring, a common strategy for optimizing ligand-receptor interactions.
The Aromatic Ring: The fluorine atoms on the benzene (B151609) ring are points for modification via SNAr. Substituting one or more fluorine atoms with moieties known to interact with receptor subtypes (e.g., phenoxy groups, amines) could generate novel ligands. For example, in research on multitarget agents for dopamine (D₂) and serotonin (5-HT₁ₐ) receptors, a phenoxyethylamine fragment attached to a different 1,4-dioxane scaffold was found to be critical for activity. nih.govitrcweb.org
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For the this compound framework, SAR studies would systematically explore how changes in its structure affect receptor binding affinity and functional activity.
Key SAR investigations would involve:
Varying Aromatic Substituents: Synthesizing a series of analogues where the fluorine atoms are replaced by different groups (e.g., methoxy, hydroxy, amino groups) and evaluating their impact on receptor affinity. itrcweb.org For example, extensive SAR studies on related scaffolds have shown that replacing a benzodioxane nucleus with a 6,6-diphenyl-1,4-dioxane scaffold can significantly alter receptor selectivity, such as decreasing affinity for α₁-adrenoceptors while maintaining high affinity for the 5-HT₁ₐ receptor. nih.gov
Stereochemistry: Investigating the role of stereoisomers, as the chiral centers on the dioxane ring can lead to enantiomers with vastly different biological activities.
Positional Isomerism: Examining the effect of substituent placement on the aromatic ring, as different positional isomers can exhibit distinct pharmacological profiles.
Complex diseases often involve multiple biological targets, making the design of multitarget ligands an attractive therapeutic strategy. itrcweb.org The 1,4-dioxane framework serves as a suitable scaffold for this approach by allowing the incorporation of multiple pharmacophores designed to interact with different receptors.
Utilizing the this compound framework, a multitarget ligand could be designed by:
Attaching a pharmacophore for one target (e.g., a dopamine receptor) to one part of the molecule.
Using the reactive sites on the tetrafluorinated ring to introduce a second pharmacophore for another target (e.g., a serotonin receptor).
For example, research on a 6,6-diphenyl-1,4-dioxane scaffold led to the discovery of compound 8 (a 3-hydroxy derivative), which acted as a partial agonist at D₂ receptors and a full agonist at D₃, D₄, and 5-HT₁ₐ receptors, making it a potential multitarget agent for Parkinson's disease. itrcweb.org This demonstrates the principle of integrating different functionalities onto a single dioxane-based molecule to achieve a desired polypharmacological profile. itrcweb.org
Applications in Agrochemical and Materials Science Research as a Building Block
While documented applications of this compound in agrochemical research are scarce, its structural features make it a candidate building block for materials science. The electron-deficient tetrafluoroaromatic ring is a key feature for creating materials with specific electronic properties.
In materials science, there is significant interest in donor-acceptor copolymers for applications in organic electronics, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). researchgate.net In these systems, electron-donating and electron-accepting molecular units are alternated along a polymer chain. This compound, with its highly electron-withdrawing aromatic system, can be considered a potent electron-acceptor building block.
It could be copolymerized with various electron-donating monomers through reactions like Stille or Suzuki cross-coupling (after converting it to a di-bromo or di-boronic ester derivative via SNAr followed by further reactions). The resulting polymers would possess a tunable electronic band gap, a critical parameter for organic semiconductor performance. This approach is similar to the use of other fluorinated building blocks in the synthesis of high-performance polymers. researchgate.net Furthermore, the reactivity of the tetrafluoroaromatic system towards nucleophilic substitution provides a route to functionalize materials post-polymerization. nih.gov
Exploitation as a Versatile Chemical Synthon
A chemical synthon is a molecular unit that can be used in the synthesis of a variety of more complex structures. This compound is a versatile synthon primarily due to the reactivity of its tetrafluorinated aromatic ring. nih.gov
Its utility as a synthon stems from the ability to perform selective, stepwise nucleophilic aromatic substitutions. This allows chemists to use it as a scaffold, introducing different functional groups in a controlled manner. For example, one fluorine atom could be replaced with a nucleophile, and the resulting product could be isolated and subjected to a second, different nucleophilic substitution at another position. This controlled reactivity is crucial for building complex molecular architectures where precise positioning of functional groups is required. This makes the compound a valuable starting material for creating libraries of substituted benzodioxane derivatives for screening in drug discovery and materials science applications.
Q & A
Q. What methodologies are recommended for synthesizing 5,6,7,8-Tetrafluorobenzo-1,4-dioxane, and how is structural purity validated?
Synthesis typically involves fluorination of the parent benzo-1,4-dioxane using fluorinating agents (e.g., SF₄ or HF) under controlled conditions. Post-synthesis purification employs column chromatography or recrystallization. Structural integrity is confirmed via ¹⁹F NMR (to verify fluorine substitution patterns) and high-resolution mass spectrometry (HRMS). Purity is assessed using HPLC with UV/Vis or refractive index detection. For fluorinated analogs, X-ray crystallography can resolve positional isomerism .
Q. How does fluorination at the 5,6,7,8 positions influence the physicochemical properties of benzo-1,4-dioxane?
Fluorination increases electron-withdrawing effects, altering electronic density and stability. Key properties include:
- Hydrophobicity : Measured via octanol-water partition coefficients (log Kow).
- Thermal stability : Assessed using differential scanning calorimetry (DSC).
- Solubility : Determined via static equilibrium methods in solvents like water, ethanol, and 1,4-dioxane (melting point adjustments noted for low-temperature studies) . Computational tools (e.g., density functional theory, DFT) model electronic structure changes, validated experimentally by cyclic voltammetry .
Advanced Research Questions
Q. What challenges arise in aerobic biodegradation of fluorinated dioxanes, and how can bioaugmentation strategies optimize degradation?
Fluorination reduces metabolic accessibility for microbial enzymes. Key challenges:
- Low bioavailability : Requires engineered microbial consortia (e.g., Pseudomonas spp.) with enhanced monooxygenase activity.
- Oxygen delivery : Ex situ bioreactors (e.g., TreeWell™) maintain aerobic conditions in dilute plumes. Pilot testing with isotopic labeling (¹³C/¹⁴C) tracks degradation pathways and quantifies mineralization rates .
Q. How can PBPK models for 1,4-dioxane be adapted to predict toxicokinetics of this compound?
Modifications to existing 1,4-dioxane PBPK models (e.g., Takano et al. 2010) include:
- Adjusting partition coefficients (e.g., tissue:blood ratios) based on fluorination-induced hydrophobicity.
- Incorporating in vitro metabolic data (e.g., cytochrome P450 activity assays) to refine clearance rates. Interspecies extrapolation uses allometric scaling and cross-species enzyme kinetic comparisons .
Q. What analytical techniques are most effective for detecting trace levels of fluorinated dioxanes in environmental matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Achieves detection limits <1 ppb in groundwater.
- Solid-phase microextraction (SPME) : Pre-concentrates analytes from aqueous samples.
- Isotope dilution : Uses deuterated or ¹³C-labeled internal standards to correct for matrix effects. Method validation follows EPA guidelines for precision (±15% RSD) and accuracy (80–120% recovery) .
Key Methodological Recommendations
- Environmental monitoring : Deploy LC-MS/MS with isotope dilution for low-concentration detection in groundwater .
- Bioremediation design : Conduct pilot tests with bioaugmented cultures to assess fluorinated dioxane degradation kinetics .
- Computational modeling : Combine DFT with experimental voltammetry to predict redox behavior of fluorinated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
